

Agricultural Applications of Inpyrfluxam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum pyrazolecarboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1][2][3] Discovered by Sumitomo Chemical Co., Ltd., it demonstrates robust and consistent control of a wide range of economically important plant diseases.[1] Inpyrfluxam exhibits both preventative and curative properties through systemic action, being absorbed and translocated within the plant to provide comprehensive protection against foliar, soil-borne, and seed-borne fungal pathogens.[4] Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[1][5][6] This document provides detailed application notes and experimental protocols for the agricultural use of Inpyrfluxam, targeted at research and development professionals.

Data Presentation

Table 1: Inpyrfluxam Application Rates for Foliar and In-Furrow Applications

Crop	Application Method	Target Disease(s)	Application Rate (lb. a.i./A)
Apple	Foliar	Apple Scab, Powdery Mildew	0.044 - 0.089
Peanut	Foliar	Early Leaf Spot, Rhizoctonia Pod Rot, Southern Blight	0.044 - 0.089
Soybean	Foliar	Aerial Blight, Asian Soybean Rust	0.044 - 0.089
Sugar Beet	Foliar (Banded or Broadcast)	Rhizoctonia Root and Crown Rot	0.044
Corn (Field, Pop, Sweet)	In-Furrow at Planting	Rhizoctonia solani	Not specified in lb. a.i./A; refer to product label
Potato	In-Furrow at Planting	Rhizoctonia solani	2 mL of product per 100 m row
Banana	Foliar	Yellow Sigatoka	185 mL of product per hectare

Source:[1][5][7][8][9]

Table 2: Inpyrfluxam Application Rates for Seed Treatment

Crop/Crop Group	Target Disease(s)	Application Rate (lb. a.i./100 lb. seed)	
Cereal Grains (Crop Group 15)	Seed Decay, Seedling Damping-off (Rhizoctonia spp.)	0.002 - 0.103	
Legume Vegetables (Crop Group 6)	Seed Decay, Seedling Damping-off (Rhizoctonia spp.)	0.002 - 0.103	
Rapeseed (Crop Subgroup 20A)	Seed Decay, Seedling Damping-off (Rhizoctonia spp.)	0.002 - 0.103	
Corn (Field, Pop, Sweet)	Seed Decay, Seedling Damping-off (Rhizoctonia spp.)	0.002 - 0.103	
Soybean	Seed Decay, Seedling Damping-off (Rhizoctonia spp.)	0.002 - 0.103	
Sugar Beet	Seed Decay, Seedling Damping-off (Rhizoctonia spp.)	0.002 - 0.103	

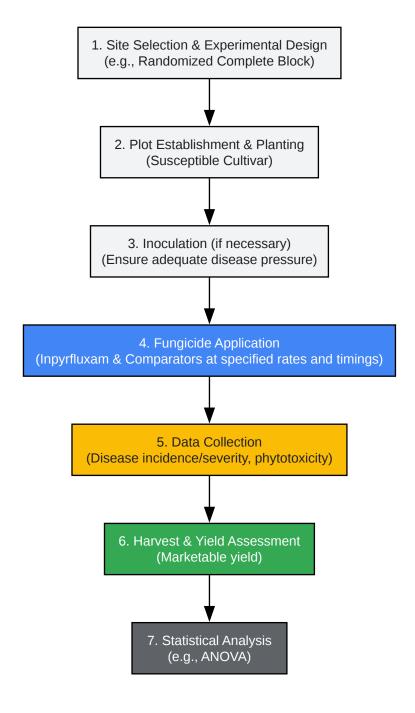
Source:[1][2][8]

Table 3: Efficacy of Inpyrfluxam in Controlling Key Plant Diseases from Field and Laboratory Trials

Crop	Disease	Application Rate	% Disease Control <i>l</i> Efficacy	Comparator Fungicide(s)
Soybean	Asian Soybean Rust	0.16 ppm (preventative, pot test)	100%	Similar to or higher than major SDHIs
Soybean	Asian Soybean Rust	30 g a.i./ha (post-infection)	100%	Superior to other major SDHIs
Apple	Apple Scab	100 ppm (preventative & post-infection)	100%	Superior to other major SDHIs
Rice	Sheath Blight (Rhizoctonia solani)	Not specified	Reduced incidence from 68% to 25%	Azoxystrobin (30%), Fluxapyroxad (32%)
Apple	Apple Scab	Not specified	Reduced severity from 11% to 2%	Penthiopyrad (4%)
Peanut	Rhizoctonia Pod Rot	0.04-0.1 kg a.i./ha (2 applications)	Comparable to Azoxystrobin (0.22 kg a.i./ha)	Azoxystrobin
Peanut	Southern Blight	0.05-0.1 kg a.i./ha (1-2 applications)	Comparable to Azoxystrobin + Benzovindiflupyr	Azoxystrobin + Benzovindiflupyr

Source:[5][10][11][12][13][14]

Table 4: Impact of Inpyrfluxam on Crop Yield



Crop	Disease	Application Details	Yield Increase
Soybean	Seedling Blight (Rhizoctonia solani)	Seed treatment, added to base fungicide mixture	~19% increase over base treatment
Rice	Sheath Blight (Rhizoctonia solani)	Not specified	Not significantly different from Azoxystrobin or Fluxapyroxad

Source:[10][11]

Signaling Pathway and Experimental Workflows

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations PMC [pmc.ncbi.nlm.nih.gov]
- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. content.abcam.com [content.abcam.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism -PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. apvma.gov.au [apvma.gov.au]
- To cite this document: BenchChem. [Agricultural Applications of Inpyrfluxam: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594776#agricultural-applications-of-inpyrfluxam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com